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Compound of Interest

Compound Name: Diethyl 4-bromobutylphosphonate

Cat. No.: B1670522

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectral data and experimental
protocols necessary for the unambiguous identification of Diethyl 4-bromobutylphosphonate.
The information presented is essential for researchers involved in the synthesis, purification,
and application of this versatile reagent in fields such as medicinal chemistry and materials
science.

Physicochemical Properties

A summary of the fundamental physicochemical properties of Diethyl 4-
bromobutylphosphonate is presented in Table 1.

Property Value Source

Molecular Formula CsH1sBrOsP --INVALID-LINK--
Molecular Weight 273.10 g/mol --INVALID-LINK--
Appearance Colorless to Light Yellow Liquid  --INVALID-LINK--
CAS Number 63075-66-1 --INVALID-LINK--

Spectroscopic Data for Structural Elucidation
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The following sections detail the expected and reported spectral data for Diethyl 4-
bromobutylphosphonate, crucial for its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of Diethyl 4-
bromobutylphosphonate, providing detailed information about the hydrogen, carbon, and
phosphorus environments within the molecule.

IH NMR (Proton NMR) Spectroscopy

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring atoms. The expected chemical shifts (8) in ppm, multiplicities, and coupling
constants (J) in Hertz are summarized in Table 2.

. . Coupling

. Chemical Shift e .

Assignment Multiplicity Integration Constant (J,
(3, ppm)
Hz)

-CHs (ethyl) ~1.3 Triplet 6H ~7.1
-CH2- (butyl _

) ~1.7-2.0 Multiplet 4H -
chain)
P-CH:- (butyl) ~1.8 Multiplet 2H -
Br-CHz- (butyl) ~3.4 Triplet 2H ~6.7
O-CHea2- (ethyl) ~4.1 Quintet 4H ~7.1

Note: The chemical shifts for the butyl chain protons are approximate and will exhibit complex
splitting patterns due to coupling with each other and the phosphorus atom.

13C NMR (Carbon-13 NMR) Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
The expected chemical shifts are presented in Table 3.
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Assignment Chemical Shift (6, ppm)
-CHs (ethyl) ~16.4 (d, J(C,P) = 6 Hz)
-CHa- (butyl, C2) ~21.5 (d, J(C,P) =5 Hz)
P-CHz- (butyl, C1) ~25.0 (d, J(C,P) = 142 Hz)
-CHz- (butyl, C3) ~30.0 (d, J(C,P) = 16 Hz)
Br-CHz- (butyl, C4) ~33.0

O-CHz- (ethyl) ~61.6 (d, J(C,P) = 7 Hz)

Note: The carbon signals of the phosphonate group show splitting due to coupling with the
phosphorus atom, denoted by 'd' for doublet and the corresponding coupling constant.

31p NMR (Phosphorus-31 NMR) Spectroscopy

The 3P NMR spectrum is a powerful tool for identifying phosphorus-containing compounds. For
Diethyl 4-bromobutylphosphonate, a single resonance is expected.

Assignment Chemical Shift (6, ppm)

P ~26.6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational
frequencies for Diethyl 4-bromobutylphosphonate are listed in Table 4.

Wavenumber (cm~—?) Assighment
2980-2850 C-H stretch (alkane)
1250-1230 P=0 stretch
1050-1020 P-O-C stretch
650-550 C-Br stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

m/z Assignment

273/275 [M+H]* (isotopic pattern due to Br)
229/231 [M - C2Ha]*

194 M- Br]*

165 [M - Br - Cz2Hs]*

137 [P(O)(OC2Hs)2]*

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with
approximately equal intensity.

Experimental Protocols
Synthesis of Diethyl 4-bromobutylphosphonate via
Michaelis-Arbuzov Reaction

This protocol describes the synthesis of Diethyl 4-bromobutylphosphonate from triethyl
phosphite and 1,4-dibromobutane.[1]

Materials:

Triethyl phosphite

1,4-Dibromobutane

Round-bottom flask

Reflux condenser

Heating mantle
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Nitrogen or Argon gas supply

Vacuum distillation apparatus

Procedure:

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere
(e.g., nitrogen or argon), add 1,4-dibromobutane (1.0 equivalent).

Slowly add triethyl phosphite (1.0-1.2 equivalents) to the flask. The reaction is exothermic,
and the addition should be controlled to maintain a moderate temperature.

After the addition is complete, heat the reaction mixture to 140-150 °C.

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be
monitored by TLC or 3P NMR spectroscopy.

After the reaction is complete, allow the mixture to cool to room temperature.

The crude product is then purified by vacuum distillation to remove unreacted starting
materials and the ethyl bromide byproduct.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

Prepare a sample by dissolving 10-20 mg of the purified Diethyl 4-
bromobutylphosphonate in approximately 0.6 mL of deuterated chloroform (CDCIs).

Acquire 1H, 13C, and 3P NMR spectra using a standard NMR spectrometer (e.g., 300 or 400
MHz).

For *H NMR, integrate the signals to determine the relative number of protons.

For 13C NMR, a proton-decoupled spectrum is typically acquired.

IR Spectroscopy:
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» Obtain the IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with
attenuated total reflectance (ATR) accessory.

 Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or
KBr).

» Record the spectrum over the range of 4000-400 cm™2.
Mass Spectrometry:

 Introduce the sample into the mass spectrometer, for example, via direct infusion or after
separation by gas chromatography (GC-MS).

e Acquire the mass spectrum using an appropriate ionization technique, such as electrospray
ionization (ESI) or electron ionization (EI).

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and identification of Diethyl 4-
bromobutylphosphonate.
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Workflow for Synthesis and Identification of Diethyl 4-bromobutylphosphonate
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Caption: Workflow for the synthesis and spectroscopic identification of Diethyl 4-
bromobutylphosphonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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